2-Methyl-5-heptanone

Solvent selection Evaporation rate Coating formulation

2-Methyl-5-heptanone (CAS 624-42-0), systematically designated 6-methyl-3-heptanone and also known as ethyl isoamyl ketone, is a C8H16O methyl-branched aliphatic ketone with a molecular weight of 128.21 g/mol. It belongs to the methylheptanone isomer family, characterized by a carbonyl group at the 3-position and a methyl branch at the 6-position of the heptane backbone.

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
CAS No. 624-42-0
Cat. No. B1593499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-heptanone
CAS624-42-0
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
SMILESCCC(=O)CCC(C)C
InChIInChI=1S/C8H16O/c1-4-8(9)6-5-7(2)3/h7H,4-6H2,1-3H3
InChIKeyCCCIYAQYQZQDIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in ethanol, ether, benzene, carbon tetrachloride, organic solvents
In water, 1.37X10+3 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-heptanone (CAS 624-42-0) – Technical Baseline and Procurement Identity


2-Methyl-5-heptanone (CAS 624-42-0), systematically designated 6-methyl-3-heptanone and also known as ethyl isoamyl ketone, is a C8H16O methyl-branched aliphatic ketone with a molecular weight of 128.21 g/mol [1]. It belongs to the methylheptanone isomer family, characterized by a carbonyl group at the 3-position and a methyl branch at the 6-position of the heptane backbone [2]. The compound is a colorless oily liquid with a boiling point of approximately 159–164 °C, a density of 0.820–0.830 g/cm³ at 20 °C, a flash point of ~44 °C (closed cup), an estimated water solubility of ~1,370 mg/L, and an XLogP of approximately 2.0–2.15 . It occurs naturally in Origanum hypericifolium and Thymus citriodorus [2]. This compound serves as a specialty solvent, a chemical intermediate, and a flavor/fragrance ingredient; however, its procurement relevance derives specifically from its differentiated physical properties and solvent performance relative to its closest C7 and C8 ketone analogs, which are detailed in the quantitative evidence below.

Why Generic Substitution of 2-Methyl-5-heptanone with Other Heptanone or Methylheptanone Isomers Carries Quantifiable Performance Risk


The methylheptanone isomer landscape exhibits striking heterogeneity in key physicochemical parameters that directly govern solvent selection, chromatographic behavior, and sensory performance. The position of the methyl branch and the carbonyl group on the C7–C8 backbone determines boiling point (spanning >15 °C across isomers), GC retention index (differing by ~90 Kovats units between 2-methyl-5-heptanone and methyl isoamyl ketone on equivalent polyethylene glycol phases), and odor character—from citrus/green (6-methyl-5-hepten-2-one) to fruity/woody (2-methyl-5-heptanone) to cheese-like (2-heptanone) [1][2]. These differences are not cosmetic; they translate into divergent solvent evaporation rates, incompatible resin solubility windows, unequal liquid-liquid extraction efficiencies for organic acid recovery, and distinct regulatory statuses for fragrance use [3]. Substituting 2-methyl-5-heptanone with a cheaper or more readily available C7 ketone (e.g., 2-heptanone, MIAK) without adjusting process parameters to account for its ~10–15 °C higher boiling point, higher molecular weight, and distinct polarity profile risks altered reaction kinetics, reduced extraction selectivity, and off-specification formulation performance. The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence: 2-Methyl-5-heptanone vs. Closest Chemical Analogs


Boiling Point Elevation vs. Unbranched C7 Heptanone Isomers: Impact on Evaporation-Controlled Processes

2-Methyl-5-heptanone (CAS 624-42-0) exhibits a boiling point of approximately 159–164 °C at 760 mmHg, which is 10–20 °C higher than the unbranched C7 heptanone isomers (2-heptanone: 149–151 °C; 3-heptanone: 146–149 °C; 4-heptanone: 144–145 °C) and 15 °C higher than the closely related methyl isoamyl ketone (MIAK, 5-methyl-2-hexanone: 144–145 °C) [1]. This boiling point elevation is a direct consequence of its higher molecular weight (128.21 vs. 114.19 g/mol for C7 ketones) and the specific position of the methyl branch relative to the carbonyl group, which alters intermolecular interactions [1]. The vapor pressure of 2-methyl-5-heptanone is approximately 2.4–2.75 mmHg at 25 °C, compared to 4.5–5.2 mmHg for 2-heptanone and 5.3 hPa for MIAK, indicating substantially lower volatility [2]. In solvent-based coating applications requiring slower evaporation for improved flow and leveling, this difference translates into quantifiably longer open times and reduced solvent popping defects.

Solvent selection Evaporation rate Coating formulation Distillation

Differential Liquid-Liquid Extraction Performance for Propionic Acid Recovery: Ethyl Isoamyl Ketone vs. Methyl Isoamyl Ketone and Diisobutyl Ketone

In a controlled head-to-head LLE study at T = 298.2 K, Ozmen (2006) evaluated methyl isoamyl ketone (MIAK; 5-methyl-2-hexanone), diisobutyl ketone (DIBK), and ethyl isoamyl ketone (2-methyl-5-heptanone) as extraction solvents for recovering propionic acid from dilute aqueous solution [1]. The three solvents were compared on distribution coefficients, separation factors, and solvent-free selectivity bases. The study established that 2-methyl-5-heptanone (ethyl isoamyl ketone) yields distinct tie-line behavior and phase equilibrium characteristics relative to the more volatile MIAK, attributable to its higher carbon number (C8 vs. C7) and altered polarity profile [1]. The experimental LLE data were successfully correlated using NRTL and UNIQUAC thermodynamic models, providing a validated framework for predicting extraction performance in process design [1]. This study remains one of the few published direct solvent comparisons that includes 2-methyl-5-heptanone as a deliberate experimental variable rather than a tangential entry, making it the most authoritative quantitative reference for users evaluating this compound for organic acid extraction applications.

Liquid-liquid extraction Organic acid recovery Solvent selection Separation factor

GC Retention Index Differentiation on Polar Stationary Phase: Enabling Chromatographic Resolution from Co-eluting Isomers

On a Carbowax 20M polar capillary column (150 m × 0.75 mm), 2-methyl-5-heptanone (6-methyl-3-heptanone) exhibits a Van Den Dool and Kratz retention index (RI) of 1263 [1]. This value is substantially higher than the RI of 2-heptanone on equivalent Carbowax (PEG) phases, reported as 1172.71 [2], and exceeds the DB-Wax RI of 1155 for methyl isoamyl ketone (MIAK; 5-methyl-2-hexanone) [3]. The RI difference of approximately 90–108 units between 2-methyl-5-heptanone and MIAK on comparable PEG stationary phases reflects the combined effects of higher carbon number (C8 vs. C7) and differential polar interactions arising from the altered ketone position (3-position vs. 2-position) and methyl branching pattern. This RI differential is analytically significant: in complex volatile mixtures where multiple C7–C8 ketones may co-occur (e.g., natural product headspace, food aroma, or industrial solvent mixtures), 2-methyl-5-heptanone is chromatographically resolvable from MIAK, 2-heptanone, and other common ketones when using standard PEG-phase GC columns.

Gas chromatography Retention index Isomer separation Analytical method validation

Odor Profile and Regulatory Differentiation: 2-Methyl-5-heptanone vs. 6-Methyl-5-hepten-2-one (Methylheptenone)

2-Methyl-5-heptanone (ethyl isoamyl ketone) presents a fruity, woody odor character distinct from the strong fatty, green, citrus-like odor of the commercially prevalent unsaturated isomer 6-methyl-5-hepten-2-one (methylheptenone, CAS 110-93-0) . Critically, 2-methyl-5-heptanone carries a recommendation of 'not for fragrance use' by industry safety panels, with a Maximised Survey-derived Daily Intake (MSDI-EU) of only 0.19 μg/capita/day and a Threshold of Concern of 540 μg/person/day (Structure Class II) [1]. In contrast, 6-methyl-5-hepten-2-one is broadly permitted as a flavoring agent (FEMA GRAS, GB 2760-86) with a reported aroma detection threshold of approximately 50 ppb [2]. The saturated nature of 2-methyl-5-heptanone (C8H16O) versus the unsaturated 6-methyl-5-hepten-2-one (C8H14O) results in fundamentally different reactivity, stability, and toxicological profiles that drive divergent regulatory outcomes [1]. For fragrance and flavor procurement, these two compounds are not interchangeable: 2-methyl-5-heptanone is primarily positioned as an industrial solvent and chemical intermediate, whereas 6-methyl-5-hepten-2-one is a dedicated F&F ingredient.

Flavor and fragrance Odor threshold Regulatory status Sensory differentiation

Evidence-Backed Application Scenarios for 2-Methyl-5-heptanone (CAS 624-42-0) Driven by Differentiated Properties


Liquid-Liquid Extraction of Carboxylic Acids from Aqueous Process Streams

2-Methyl-5-heptanone (ethyl isoamyl ketone) is quantitatively validated as an extraction solvent for propionic acid recovery from dilute aqueous solutions, with published LLE tie-line data, distribution coefficients, and separation factors benchmarked against methyl isoamyl ketone (MIAK) and diisobutyl ketone (DIBK) at T = 298.2 K [1]. Its higher boiling point (159–164 °C vs. 144–145 °C for MIAK) enables higher-temperature extraction or solvent regeneration steps with reduced volatile losses. Process engineers evaluating solvent selection for organic acid recovery from fermentation broths or chemical waste streams should reference the Ozmen (2006) NRTL/UNIQUAC model parameters for this ternary system [1].

Specialty Solvent for Coatings Requiring Extended Open Time and Reduced VOC Profile

The boiling point of 2-methyl-5-heptanone (159–164 °C) is 15 °C higher than MIAK and 10–15 °C above conventional C7 heptanone solvents [2], resulting in a lower vapor pressure (2.4–2.75 mmHg at 25 °C) and slower evaporation rate . This property profile makes it suitable as a tail solvent or retarder solvent in high-solids coatings, where extended open time improves flow and leveling while reducing solvent popping defects. Formulators currently using MIAK or 2-heptanone and seeking reduced volatility without moving to significantly higher-boiling solvents (e.g., DIBK at ~168 °C) may achieve incremental control by adopting 2-methyl-5-heptanone.

GC-MS Reference Standard for Isomer-Resolved Volatile Analysis in Food, Environmental, and Natural Product Matrices

With a Kovats retention index of 1263 on Carbowax 20M polar phase [3], 2-methyl-5-heptanone is chromatographically resolved from the more commonly encountered heptanone and methylhexanone isomers (MIAK: RI ≈ 1155 on DB-Wax; 2-heptanone: RI ≈ 1172 on Carbowax) [4]. Analytical laboratories developing GC-MS methods for complex volatile profiles—e.g., food aroma, environmental VOC monitoring, or natural product essential oil characterization—can procure 2-methyl-5-heptanone as a high-purity reference standard (≥98% assay) to serve as a retention time marker that does not co-elute with more abundant C7 ketones.

Natural Product and Botanical Volatile Research

2-Methyl-5-heptanone has been documented as a volatile component in Origanum hypericifolium and Thymus citriodorus [2] and has been detected in plant root volatile profiles [3]. Researchers investigating chemotype variation, plant-insect interactions, or botanical authentication can procure this compound as an authenticated reference material for unambiguous peak assignment in GC-MS volatile profiling studies. Its distinct woody-fruity odor note, contrasting with the citrus-green character of 6-methyl-5-hepten-2-one, provides a differentiated sensory marker for botanical quality assessment .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-5-heptanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.